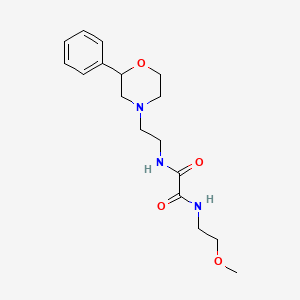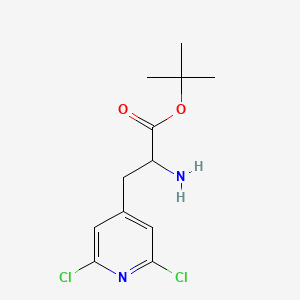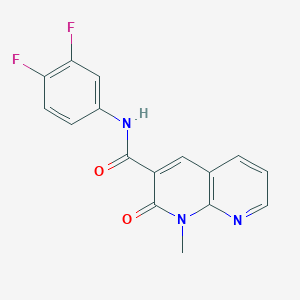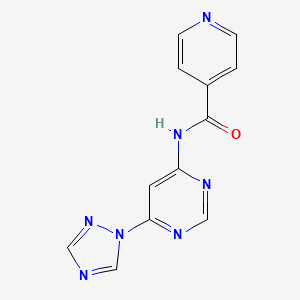
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for various applications, including medicinal chemistry and drug discovery.
科学的研究の応用
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone has been extensively used in scientific research for various applications. It has been studied for its potential use in drug discovery, particularly in the development of new anticancer agents. The compound has also been investigated for its antimicrobial and antiviral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
作用機序
The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to affect various biological processes, including cell signaling, DNA replication, and protein synthesis. It has also been shown to induce apoptosis or programmed cell death in cancer cells. The compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone is its versatility in various lab experiments. The compound can be used in different assays to investigate its biological activity and potential therapeutic applications. However, one of the limitations is its relatively high cost, which can limit its use in some research settings.
将来の方向性
There are several future directions for the research of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone. One of the directions is the development of new derivatives of the compound with improved efficacy and selectivity. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the compound's potential use in the treatment of other diseases, such as viral infections and neurological disorders, can also be explored.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications, particularly in drug discovery and cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for the research of the compound have been outlined.
合成法
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction of 3-(pyrimidin-2-ylamino)azetidine with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. Other methods involve the use of different reagents and catalysts, depending on the desired application.
特性
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1-5,8,10H,6-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGUJZMMBJWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2623618.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)

